molecular formula C11H11ClF2OS B14051182 1-Chloro-1-(4-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one

1-Chloro-1-(4-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one

Cat. No.: B14051182
M. Wt: 264.72 g/mol
InChI Key: RZPKYPOBDMUQNG-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one is an organic compound with a complex structure It contains a chloro group, a difluoromethyl group, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(4-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(difluoromethyl)-2-(methylthio)benzene and 1-chloropropan-2-one.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(4-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound to alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

1-Chloro-1-(4-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(4-fluoromethyl)-2-(methylthio)phenyl)propan-2-one
  • 1-Chloro-1-(4-(difluoromethyl)-2-(ethylthio)phenyl)propan-2-one

Comparison

1-Chloro-1-(4-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one is unique due to the presence of both difluoromethyl and methylthio groups, which impart distinct chemical properties and reactivity compared to similar compounds. The combination of these functional groups can influence the compound’s stability, solubility, and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H11ClF2OS

Molecular Weight

264.72 g/mol

IUPAC Name

1-chloro-1-[4-(difluoromethyl)-2-methylsulfanylphenyl]propan-2-one

InChI

InChI=1S/C11H11ClF2OS/c1-6(15)10(12)8-4-3-7(11(13)14)5-9(8)16-2/h3-5,10-11H,1-2H3

InChI Key

RZPKYPOBDMUQNG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)C(F)F)SC)Cl

Origin of Product

United States

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